molecular formula C19H17FN2O3 B2822364 5-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-2-carboxamide CAS No. 955731-85-8

5-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-2-carboxamide

Cat. No.: B2822364
CAS No.: 955731-85-8
M. Wt: 340.354
InChI Key: CXQQXUUACJITOH-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-2-carboxamide is a useful research compound. Its molecular formula is C19H17FN2O3 and its molecular weight is 340.354. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Structural Characterization

  • Synthesis Techniques

    Research on compounds with structural similarities to “5-(4-fluorophenyl)-N-(2-methoxyphenethyl)oxazole-2-carboxamide” indicates a variety of synthesis methods that could be applicable for its preparation. For instance, efficient synthetic routes have been developed for oxazole derivatives, highlighting the potential for innovative synthesis of complex molecules (Luo et al., 2012).

  • Crystal Structure Analysis

    Studies such as those on triazole derivatives offer insights into the structural characterization and the importance of crystal structure analysis for understanding molecular conformations and interactions (Hanif et al., 2011).

Biological Activity and Applications

  • Anticancer Potential

    Several research efforts have focused on the synthesis and biological evaluation of oxazole derivatives as anticancer agents. These studies underline the significance of specific substitutions on the oxazole ring for enhancing cytotoxicity against cancer cell lines, suggesting avenues for the development of new anticancer therapies (Kumar et al., 2012).

  • Enzyme Inhibition

    The exploration of oxazole compounds for their enzyme inhibition properties, including potential roles in controlling diseases like Alzheimer’s and diabetes, showcases the therapeutic potential of these molecules. Research into the enzymatic assay measurements and drug binding mechanisms could provide valuable information for the development of enzyme inhibitors (Saleem et al., 2018).

Molecular Interactions

  • Fluorescence Probes

    Oxazole derivatives have been investigated for their utility as fluorescent probes for sensing pH changes and metal cations, indicating their potential application in diagnostic and imaging techniques (Tanaka et al., 2001).

  • Reactivity and Mechanism Studies

    The reactivities of oxazole compounds, especially in the context of catalysis and molecular interactions, offer insights into the development of novel synthetic methodologies. The use of bidentate ligands to moderate the reactivity of gold carbenes, for example, demonstrates the intricate balance between structure and reactivity (Luo et al., 2012).

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-24-16-5-3-2-4-13(16)10-11-21-18(23)19-22-12-17(25-19)14-6-8-15(20)9-7-14/h2-9,12H,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQQXUUACJITOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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